molecular formula C21H15ClN2O2S B13378633 (5Z)-2-(3-chloroanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloroanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13378633
M. Wt: 394.9 g/mol
InChI Key: QVRSMYZYUPGURZ-ODLFYWEKSA-N
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Description

(5Z)-2-(3-Chloroanilino)-5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazol-4-one core substituted with a 3-chloroanilino group at position 2 and a 4-methoxynaphthalen-1-ylmethylidene moiety at position 3.

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)imino-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15ClN2O2S/c1-26-18-10-9-13(16-7-2-3-8-17(16)18)11-19-20(25)24-21(27-19)23-15-6-4-5-14(22)12-15/h2-12H,1H3,(H,23,24,25)/b19-11-

InChI Key

QVRSMYZYUPGURZ-ODLFYWEKSA-N

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)Cl)S3

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)Cl)S3

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(3-chlorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 4-methoxy-1-naphthaldehyde in the presence of thiazolidin-4-one . The reaction conditions often require a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or acetic acid, to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(3-chlorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other substituents using nucleophilic or electrophilic reagents.

    Condensation: It can undergo condensation reactions with other aldehydes or ketones to form new thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Preliminary research suggests that it may have anti-inflammatory and anticancer properties, although more studies are needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Similarly, its potential anticancer effects may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight & Complexity: The target compound (MW = ~416.49 g/mol ) is heavier than benzylidene analogs (e.g., MW = 409.89 g/mol for BU30626 ), likely due to the naphthalene moiety.
  • Solubility: The 4-methoxy group on naphthalene may enhance solubility in polar solvents compared to non-substituted naphthyl derivatives .

Pharmacophore Analysis

  • Critical Moieties: Thiazol-4-one core: Essential for hydrogen bonding via the carbonyl oxygen . 3-Chloroanilino group: Electron-withdrawing chlorine may stabilize the Z-configuration and enhance electrophilic reactivity . 4-Methoxynaphthalenyl: Provides extended conjugation for target engagement, as seen in Autotaxin inhibitors .

Research Findings and Gaps

  • Synthetic Feasibility: The compound’s synthesis follows established protocols for Z-arylidene thiazolidinones but lacks optimization data (e.g., yield, reaction time) compared to microwave-synthesized analogs .
  • Biological Data: No direct activity data is available in the provided evidence. Prioritizing assays against cancer cell lines or microbial targets (cf. ) is recommended.
  • Crystallographic Validation: Structural confirmation via X-ray crystallography (using tools like SHELXL or Multiwfn ) is absent but critical for validating the Z-configuration.

Biological Activity

The compound (5Z)-2-(3-chloroanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. With the molecular formula C21H15ClN2O2SC_{21}H_{15}ClN_{2}O_{2}S and a molecular weight of approximately 394.9 g/mol, this compound is being studied for various pharmacological properties, including its roles as an antioxidant, anti-inflammatory, and antiproliferative agent.

PropertyValue
Molecular FormulaC21H15ClN2O2S
Molecular Weight394.9 g/mol
IUPAC NameThis compound
CAS Number292169-16-5

Antioxidant Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antioxidant properties. The compound was evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results indicated that this compound effectively scavenged free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). In vitro assays revealed that it significantly reduced the production of inflammatory mediators in activated macrophages. The IC50 values for these activities were found to be in the low micromolar range, indicating potent anti-inflammatory effects .

Antiproliferative Properties

In cancer research, the antiproliferative activity of this compound was assessed against various tumor cell lines. The compound exhibited selective cytotoxicity, particularly against breast and lung cancer cell lines. Cell cycle analysis indicated that the compound induces G2/M phase arrest, leading to apoptosis in susceptible cancer cells .

Case Studies

  • Study on Antioxidant and Anti-inflammatory Properties :
    • Objective : To assess the multifunctional capabilities of thiazole derivatives.
    • Method : In vitro assays using RAW 264.7 macrophages.
    • Findings : The compound showed a significant reduction in nitric oxide production and demonstrated strong antioxidant activity through DPPH scavenging assays.
  • Antiproliferative Activity Evaluation :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Method : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Findings : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating promising potential as an anticancer agent.

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to achieve high purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise condensation : Reacting 3-chloroaniline with thiazol-4-one precursors under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) to form the core thiazole ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yield in the Knoevenagel condensation step for the methoxynaphthalene substituent .
  • Purity monitoring : Use HPLC with a C18 column (acetonitrile/water gradient) to track intermediates. Final purification via column chromatography (silica gel, hexane/ethyl acetate) removes byproducts .

Q. How can the Z-configuration of the methylidene group be confirmed experimentally?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between the methylidene proton and the methoxynaphthalene aromatic protons to confirm the Z-geometry .
  • X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to unambiguously assign stereochemistry .

Advanced Research Questions

Q. How do contradictory bioactivity results in similar thiazol-4-one derivatives inform mechanistic studies of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on enzyme inhibition using IC50 data (Table 1).
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinase domains). Validate with mutagenesis assays to resolve discrepancies in binding affinity .

Q. What strategies resolve conflicting data on the compound’s electron density distribution in DFT studies?

  • Methodological Answer :
  • Wavefunction analysis : Apply Multiwfn to calculate Laplacian of electron density (∇²ρ) at bond critical points. Compare with experimental X-ray charge density maps to validate theoretical models .
  • Hybrid functional calibration : Test B3LYP vs. M06-2X functionals in Gaussian 16 to minimize deviations in HOMO-LUMO gaps .

Key Notes for Experimental Design

  • Contradiction Management : When bioactivity varies between analogs, perform differential scanning fluorimetry (DSF) to assess target binding stability under physiological conditions .
  • Advanced Characterization : Combine synchrotron XRD (high-resolution data) with theoretical topology analysis (AIMAll) to resolve electron density ambiguities .

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